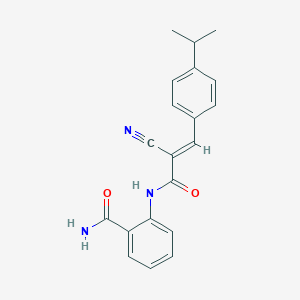
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It is also known as ethyl 2-cyano-3-(4-hydroxyphenyl)-N-(4-ethoxyphenyl)acrylamide. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and material science.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In vivo studies have shown that it can reduce the size of tumors and increase the survival rate of animals with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide in lab experiments include its potential anticancer properties, its ability to induce apoptosis, and its inhibitory effects on certain enzymes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide. These include:
1. Investigating its potential use in the treatment of neurodegenerative diseases.
2. Studying its effects on other types of cancer cells.
3. Developing more efficient synthesis methods for this compound.
4. Investigating its potential use in material science, such as in the development of new polymers.
5. Studying its potential toxicity and side effects in vivo.
Conclusion
In conclusion, 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide is a chemical compound that has been studied for its potential applications in medicine and material science. It has been shown to have potential anticancer properties, induce apoptosis, and inhibit the activity of certain enzymes. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide can be achieved through several methods. One of the most common methods involves the reaction of 4-ethoxyaniline with ethyl cyanoacetate to form ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate. This compound is then reacted with 4-hydroxyacetophenone to yield 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide has been studied for its potential use in various scientific fields. In medicine, it has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide |
|---|---|
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-17-9-5-15(6-10-17)20-18(22)14(12-19)11-13-3-7-16(21)8-4-13/h3-11,21H,2H2,1H3,(H,20,22)/b14-11- |
InChI-Schlüssel |
RUCJAELZIZCIFW-KAMYIIQDSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)
![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)

![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)

![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)